molecular formula C3H8O2 B12373966 (1,2,3-13C3)propane-1,2-diol

(1,2,3-13C3)propane-1,2-diol

Cat. No.: B12373966
M. Wt: 79.073 g/mol
InChI Key: DNIAPMSPPWPWGF-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3-13C3)propane-1,2-diol is a labeled isotopologue of propane-1,2-diol, where the carbon atoms at positions 1, 2, and 3 are replaced with carbon-13 isotopes. This compound is a colorless, viscous, hygroscopic liquid with low toxicity. It is used as a solvent, emulsifying agent, and antifreeze .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)propane-1,2-diol typically involves the use of labeled precursors. One common method is the hydration of labeled propylene oxide. The reaction is carried out under acidic or basic conditions to yield the desired diol .

Industrial Production Methods: Commercial production of propane-1,2-diol involves the hydration of fossil fuel-based propylene via chemical methods. This process is adapted for the labeled compound by using carbon-13 labeled propylene .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,2,3-13C3)propane-1,2-diol is widely used in scientific research due to its labeled carbon atoms, which make it useful in tracing metabolic pathways and studying reaction mechanisms. It is used in:

Mechanism of Action

The mechanism of action of (1,2,3-13C3)propane-1,2-diol involves its interaction with various enzymes and metabolic pathways. The labeled carbon atoms allow for the tracking of its metabolic fate in biological systems. It acts as a hydron donor in chemical reactions and participates in hydrogen bonding due to its hydroxyl groups .

Properties

Molecular Formula

C3H8O2

Molecular Weight

79.073 g/mol

IUPAC Name

(1,2,3-13C3)propane-1,2-diol

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1+1,2+1,3+1

InChI Key

DNIAPMSPPWPWGF-VMIGTVKRSA-N

Isomeric SMILES

[13CH3][13CH]([13CH2]O)O

Canonical SMILES

CC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.